N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a benzyl group and a trifluoromethyl group, which imparts unique chemical properties. The presence of the trifluoromethyl group is particularly noteworthy as it can influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves the condensation of a suitable benzylamine with a pyrazole derivative. One common method involves the reaction of benzylamine with 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid under dehydrating conditions to form the desired carboxamide. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzyl group can also contribute to binding affinity through π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-5-fluoro-1,2,3-triazoles: Similar in structure but with a triazole ring instead of a pyrazole ring.
N-benzyl-5-methoxytryptamines: Contains a tryptamine core with a benzyl group, used as serotonin receptor agonists.
Uniqueness
N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance metabolic stability and bioavailability, making the compound a valuable candidate for drug development .
Biological Activity
N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and related case studies.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a benzyl group and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
- Molecular Formula : C12H10F3N3O
- Molecular Weight : 273.22 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of co-activator associated arginine methyltransferase 1 (CARM1), which plays a role in gene expression regulation .
- Anticancer Activity : It interacts with various cancer cell lines, impacting cell proliferation and inducing apoptosis through mechanisms that may involve oxidative stress and modulation of signaling pathways .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, with specific focus on various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF7 (Breast) | 3.79 | Significant cytotoxicity |
A549 (Lung) | 26 | Growth inhibition |
HepG2 (Liver) | 17.82 | Induced apoptosis |
These findings suggest that the compound may serve as a promising lead for developing new anticancer therapies .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. It exhibits inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory responses:
Target Enzyme | IC50 (µM) |
---|---|
COX-1 | 5.40 |
COX-2 | 0.01 |
These results indicate a high selectivity index, suggesting potential use in treating inflammatory diseases without significant side effects associated with non-selective NSAIDs .
Study on Cancer Cell Lines
A comprehensive study evaluated the effects of this compound on multiple cancer cell lines. The compound demonstrated significant inhibition of cell growth in MCF7, A549, and HepG2 cells, with mechanisms involving apoptosis and cell cycle arrest.
Comparative Analysis with Related Compounds
In comparison to similar pyrazole derivatives, this compound exhibited superior potency against various cancer types, highlighting its unique structural features that enhance biological activity.
Properties
IUPAC Name |
N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c13-12(14,15)10-9(7-17-18-10)11(19)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUMYKDUGNZBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(NN=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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